molecular formula C16H14FN3O B12160330 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine

Cat. No.: B12160330
M. Wt: 283.30 g/mol
InChI Key: LUIYMLMOVJNKQT-UHFFFAOYSA-N
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Description

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methoxybenzyl group attached to the nitrogen atom at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 4-methoxybenzylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-aminobenzonitrile with 4-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring. This step is typically carried out using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

    Fluorination: The final step involves the introduction of the fluorine atom at the 6th position of the quinazoline ring. This can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6th position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology

    Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine

    Anticancer Activity: Studies have shown that 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine exhibits anticancer activity by inhibiting the growth of cancer cells.

    Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.

Industry

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Agrochemicals: The compound can be utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathways Involved: By inhibiting key enzymes, the compound disrupts signaling pathways such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine can be compared with other similar quinazoline derivatives:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent. Both compounds share a similar quinazoline core but differ in their substituents, leading to variations in their biological activities.

    Erlotinib: Another quinazoline-based anticancer drug. It targets the same molecular pathways as this compound but has different pharmacokinetic properties.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core. It is used in the treatment of breast cancer and has a broader spectrum of activity compared to this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and drug development. Further research is warranted to explore its full potential and uncover new applications in different fields.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C16H14FN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-8-12(17)4-7-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)

InChI Key

LUIYMLMOVJNKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

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